molecular formula C12H20ClNO2 B3981246 1-(dimethylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride

1-(dimethylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride

Cat. No. B3981246
M. Wt: 245.74 g/mol
InChI Key: FHYKZOOXTQWOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dimethylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride is a chemical compound with a molecular formula of C12H19NO2.HCl. It is commonly referred to as DMMPA and is used in various scientific applications. DMMPA is a white crystalline powder that is soluble in water and has a melting point of 164-166°C.

Mechanism of Action

DMMPA functions as a chiral ligand in asymmetric synthesis by coordinating with metal ions to form a complex that can catalyze reactions. The exact mechanism of action of DMMPA in other applications is not well understood.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DMMPA. However, it has been reported to have low toxicity and is not expected to have significant effects on human health.

Advantages and Limitations for Lab Experiments

DMMPA has several advantages for use in lab experiments, including its high purity, stability, and ease of handling. However, its limited solubility in some solvents and the potential for it to undergo hydrolysis may limit its use in certain applications.

Future Directions

Future research on DMMPA could focus on its potential applications in the synthesis of new pharmaceuticals, as well as its use as a surfactant in the preparation of nanoparticles. Additionally, further studies could be conducted to investigate the mechanism of action of DMMPA in various applications and to explore its potential toxicity and environmental impact.

Scientific Research Applications

DMMPA has been used in various scientific research applications, including as a chiral ligand in asymmetric synthesis, a reagent in the synthesis of pharmaceuticals, and a precursor for the synthesis of other compounds. DMMPA has also been used as a surfactant in the preparation of nanoparticles and in the synthesis of polymeric materials.

properties

IUPAC Name

1-(dimethylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-10-6-4-5-7-12(10)15-9-11(14)8-13(2)3;/h4-7,11,14H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYKZOOXTQWOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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